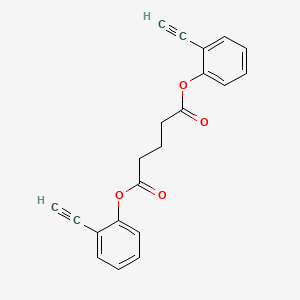

Bis(2-ethynylphenyl) pentanedioate

Description

Bis(2-ethynylphenyl) pentanedioate is a synthetic ester derivative of pentanedioic acid (glutaric acid), featuring two 2-ethynylphenyl groups attached to the carboxylate moieties. The ethynylphenyl substituents introduce rigidity and aromaticity, likely enhancing thermal stability and reactivity in polymerization or crosslinking applications. This compound’s bifunctional ester structure positions it as a candidate for materials science, pharmaceutical stabilization, or organic synthesis intermediates .

Properties

CAS No. |

66096-91-1 |

|---|---|

Molecular Formula |

C21H16O4 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

bis(2-ethynylphenyl) pentanedioate |

InChI |

InChI=1S/C21H16O4/c1-3-16-10-5-7-12-18(16)24-20(22)14-9-15-21(23)25-19-13-8-6-11-17(19)4-2/h1-2,5-8,10-13H,9,14-15H2 |

InChI Key |

UPYUTBKBOJBWAP-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC=C1OC(=O)CCCC(=O)OC2=CC=CC=C2C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Bis(2-ethynylphenyl) pentanedioate with structurally related pentanedioate esters and derivatives:

*Molecular weights are calculated or estimated based on substituent contributions where direct data are unavailable.

Key Comparative Findings

Thermal and Chemical Stability

- This compound: The ethynyl (C≡C) and phenyl groups confer rigidity and resistance to thermal degradation, similar to aromatic esters like bis(2-methyl-8-quinolinyl) pentanedioate .

- Dimethyl pentanedioate : Lower stability due to smaller methyl groups; prone to hydrolysis under acidic/basic conditions .

Solubility and Reactivity

- This compound : Likely hydrophobic due to aromatic substituents, limiting water solubility. Ethynyl groups may enable click chemistry or alkyne-based reactions.

- Bis(2-mercaptoethyl) pentanedioate : Enhanced solubility in polar solvents due to thiol (-SH) groups; reactive in disulfide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.